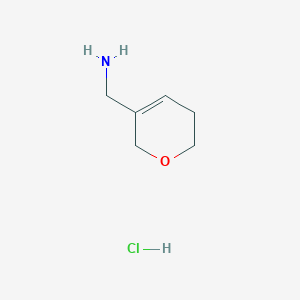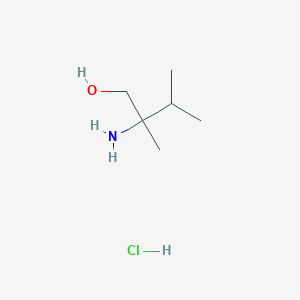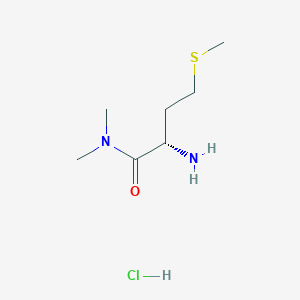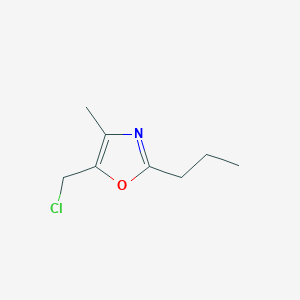![molecular formula C9H18ClNO2S B1382519 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride CAS No. 1803582-31-1](/img/structure/B1382519.png)
3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride
Overview
Description
3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClNO₂S. It is known for its unique spirocyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .
Mode of Action
If it acts similarly to the aforementioned 3,9-diazaspiro[55]undecane-based compounds, it may function as a competitive antagonist at GABAAR, preventing the binding of GABA and thus inhibiting the receptor’s function .
Pharmacokinetics
Similar compounds have shown low cellular membrane permeability , which could impact their bioavailability.
Biochemical Analysis
Biochemical Properties
3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with γ-aminobutyric acid type A receptors (GABAAR), acting as a competitive antagonist . The nature of these interactions involves binding to the receptor sites, thereby inhibiting the normal function of GABAAR. Additionally, the compound’s interaction with other biomolecules, such as transport proteins, can influence its distribution and efficacy within biological systems.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving GABAAR . By inhibiting these receptors, it can alter neuronal signaling, which may impact gene expression and cellular metabolism. Furthermore, its interaction with cellular membranes suggests potential effects on membrane permeability and cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit GABAAR is a key aspect of its mechanism of action . This inhibition occurs through competitive binding at the receptor sites, preventing the normal neurotransmitter from activating the receptor. Additionally, the compound may influence enzyme activity, either through direct inhibition or modulation of enzyme expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its efficacy may diminish over time due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm. Toxicity studies have highlighted the importance of careful dosage management to avoid potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolism may influence metabolic flux and the levels of specific metabolites within cells. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, making it essential to study these aspects in detail.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing sulfur and nitrogen atoms. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxa-9-azaspiro[5.5]undecane hydrochloride
- 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide
Comparison
Compared to similar compounds, 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride is unique due to its specific spirocyclic structure containing both sulfur and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3λ6-thia-9-azaspiro[5.5]undecane 3,3-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S.ClH/c11-13(12)7-3-9(4-8-13)1-5-10-6-2-9;/h10H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVVBWKKKAPLMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCS(=O)(=O)CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803582-31-1 | |
| Record name | 3-thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride](/img/structure/B1382441.png)
![2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B1382446.png)
![2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1382449.png)



![[(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride](/img/structure/B1382453.png)



![2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1382458.png)
